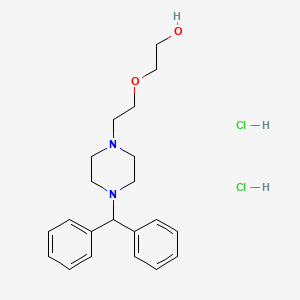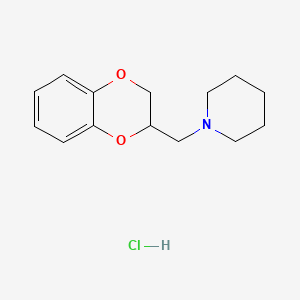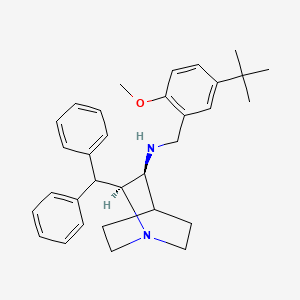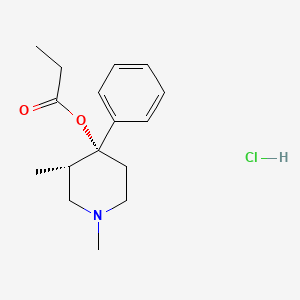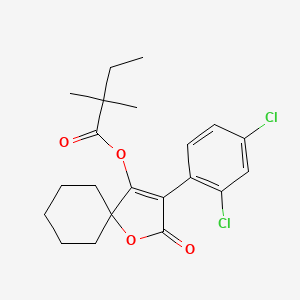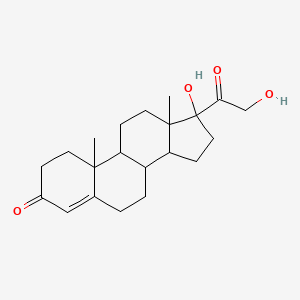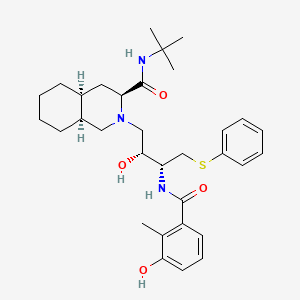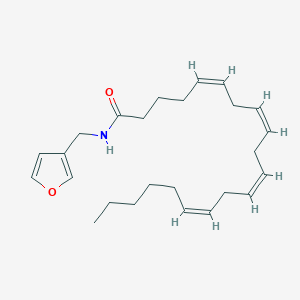
(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide
Übersicht
Beschreibung
(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide, commonly known as FMA, is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. FMA is a member of the N-acyl ethanolamine family of compounds and has been shown to have a range of therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Eicosanoids and Inflammation
Eicosanoids, derived from arachidonic acid, play pivotal roles in inflammation, cell proliferation, adhesion, migration, angiogenesis, vascular permeability, and inflammatory responses. These bioactive lipids are significant in understanding the control of physiological and pathological processes in diseases, including cancer. The metabolism of arachidonic acid through pathways like cyclooxygenase, lipoxygenase, and P450 epoxygenase generates 2-series eicosanoids, crucial in these processes. The role of prostanoids and lipoxygenase-derived eicosanoids in tumor development and progression is particularly noteworthy, emphasizing their influence on cell proliferation, migration, and the inflammatory process (Gomes, Souza Felipe da Costa, & Colquhoun, 2018).
Omega-3 Polyunsaturated Fatty Acids and Metabolic Disorders
Omega-3 polyunsaturated fatty acids (PUFAs) are metabolized into bioactive lipids with powerful biofunctions. The metabolites of eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and n-3 docosapentaenoic acid (n-3 DPA) have recently garnered attention for their potential in treating metabolic disorders. The focus has been on their anti-inflammatory effects, but studies have also explored their direct impacts on cells in the pancreas, liver, adipose tissue, skeletal muscle, and endothelium. Understanding the functions of metabolites derived from ω-3 PUFAs, apart from the acids themselves, could offer new perspectives in treating diseases like diabetes, non-alcoholic fatty liver disease, adipose tissue dysfunction, and atherosclerosis (Duan, Song, Zhang, & Wang, 2021).
Sulfonamides and Drug Development
Sulfonamides incorporate the primary sulfonamide moiety, a structural component prevalent in many clinically used drugs. This class of compounds is essential for developing novel drugs targeting various medical conditions. Some sulfonamides act as carbonic anhydrase inhibitors (CAIs), showing promising results in treating conditions like glaucoma and cancer. The constant need for new sulfonamides, especially those acting as selective antiglaucoma drugs or antitumor agents, highlights the importance of this structural motif in future drug development (Carta, Scozzafava, & Supuran, 2012).
Conversion of Biomass to Furan Derivatives
The conversion of plant biomass into furan derivatives like 5-hydroxymethylfurfural (HMF) offers a sustainable alternative to non-renewable hydrocarbon sources. HMF and its derivatives are valuable for producing various products, including monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. The potential of HMF as a major source of carbon and hydrogen for 21st-century chemistry underscores the importance of further research and development in this field (Chernyshev, Kravchenko, & Ananikov, 2017).
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(furan-3-ylmethyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)26-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3,(H,26,27)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNNBSHTNRBBBD-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide | |
CAS RN |
390824-20-1 | |
| Record name | (5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=390824-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6S)-1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1663605.png)
